molecular formula C11H14IN3O B8159988 1-((5-Azidopentyl)oxy)-4-iodobenzene

1-((5-Azidopentyl)oxy)-4-iodobenzene

Cat. No.: B8159988
M. Wt: 331.15 g/mol
InChI Key: DORLUGZBQJRNKP-UHFFFAOYSA-N
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Description

1-((5-Azidopentyl)oxy)-4-iodobenzene is an organic compound that features both azide and iodine functional groups The presence of these groups makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry and other bioorthogonal reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Azidopentyl)oxy)-4-iodobenzene typically involves a multi-step process. One common method starts with the iodination of a benzene derivative, followed by the introduction of the azide group through nucleophilic substitution. For instance, 4-iodophenol can be reacted with 5-bromo-1-pentanol to form 1-(5-bromopentyl)oxy-4-iodobenzene. This intermediate is then treated with sodium azide (NaN₃) to replace the bromine atom with an azide group, yielding this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides and iodine compounds.

Chemical Reactions Analysis

Types of Reactions

1-((5-Azidopentyl)oxy)-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Triazoles: Formed through click chemistry.

    Coupled Products: Formed through various coupling reactions, depending on the reactants used.

Scientific Research Applications

1-((5-Azidopentyl)oxy)-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Azidopentyl)oxy)-4-iodobenzene primarily involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Azidopentyl)oxy)-4-iodobenzene is unique due to the combination of azide and iodine functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(5-azidopentoxy)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN3O/c12-10-4-6-11(7-5-10)16-9-3-1-2-8-14-15-13/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORLUGZBQJRNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCN=[N+]=[N-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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